molecular formula C19H18O5 B3023900 4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone CAS No. 898779-06-1

4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone

Cat. No.: B3023900
CAS No.: 898779-06-1
M. Wt: 326.3 g/mol
InChI Key: HRFFSNCKPFGJED-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol . This compound belongs to the class of organic compounds known as benzophenones, which are characterized by the presence of two benzene rings connected by a ketone group. The compound also contains a dioxolane ring and a carboethoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone involves its interaction with various molecular targets and pathways. The compound’s benzophenone core allows it to act as a photosensitizer, absorbing light and transferring energy to other molecules. This property is utilized in photochemical reactions and the development of light-sensitive materials .

Comparison with Similar Compounds

Similar compounds to 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone include:

The uniqueness of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone lies in its combination of functional groups, which confer specific reactivity and applications not found in its analogs.

Properties

IUPAC Name

ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)14-8-6-13(7-9-14)17(20)15-4-3-5-16(12-15)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFSNCKPFGJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645054
Record name Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-06-1
Record name Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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